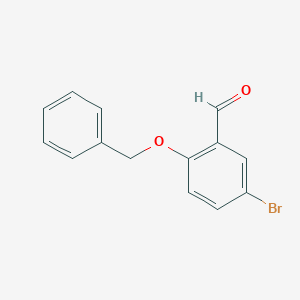

2-(Benzyloxy)-5-bromobenzaldehyde

Description

BenchChem offers high-quality 2-(Benzyloxy)-5-bromobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-5-bromobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYOEDGDQBDZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352692 | |

| Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121124-94-5 | |

| Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Foundational Physicochemical Data

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Benzyloxy)-5-bromobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and materials science, the synthetic utility of specialized intermediates is paramount. 2-(Benzyloxy)-5-bromobenzaldehyde, a substituted aromatic aldehyde, represents a key building block for the construction of more complex molecular architectures. Its structural features—a reactive aldehyde for nucleophilic additions and subsequent transformations, a labile benzyloxy protecting group, and a bromine atom positioned for cross-coupling reactions—make it a versatile precursor in multi-step syntheses.

The successful application of such an intermediate, however, is not solely dependent on its chemical reactivity. A thorough understanding of its fundamental physical properties is a critical prerequisite for robust process development, quality control, and scalable synthesis. Properties such as melting point and boiling point are not mere data points; they are indicators of purity, thermal stability, and the energetic requirements for phase transitions. This guide provides a comprehensive analysis of the melting and boiling points of 2-(Benzyloxy)-5-bromobenzaldehyde, moving beyond simple data reporting to detail the expert methodologies required for their accurate determination and interpretation.

Physicochemical Properties of 2-(Benzyloxy)-5-bromobenzaldehyde

A summary of the core physical and chemical identifiers for 2-(Benzyloxy)-5-bromobenzaldehyde is presented below. This data serves as the foundational reference for the experimental work detailed in the subsequent sections.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 291.14 g/mol | [1][3] |

| CAS Number | 121124-94-5 | [1][3][4] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 73-74 °C | [1][2][4] |

| Boiling Point | 405.3 ± 30.0 °C (Predicted) at 760 mmHg | [1][2][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][2][4] |

Part 1: Melting Point Determination: A Barometer of Purity

The melting point is one of the most characteristic physical properties of a solid crystalline compound. It is defined as the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even minor impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[5][6][7] Therefore, its accurate determination is a primary method for both identification and purity assessment.

Methodology Selection: The Capillary Method

For routine and accurate determination of melting points in a research or quality control setting, the capillary method is the industry standard.[8] This technique involves heating a small, powdered sample within a sealed glass capillary tube at a controlled rate. Modern digital melting point apparatuses offer superior temperature control, automated detection, and digital recording, minimizing operator-dependent variability compared to older oil bath or Thiele tube methods.[6]

Workflow for Melting Point Determination

Caption: Workflow for precise melting point determination.

Detailed Experimental Protocol: Melting Point of 2-(Benzyloxy)-5-bromobenzaldehyde

Objective: To accurately determine the melting point range of a supplied sample of 2-(Benzyloxy)-5-bromobenzaldehyde.

Materials:

-

Sample of 2-(Benzyloxy)-5-bromobenzaldehyde

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70, or equivalent)

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Reference standard with a known melting point (e.g., Urea, MP ~133-135°C)

Protocol:

-

Sample Preparation:

-

Causality: The sample must be completely dry, as residual solvent can act as an impurity, depressing and broadening the melting range.[7]

-

Place a small amount (~50 mg) of the off-white solid on a clean, dry watch glass. If it appears clumpy, gently crush it to a fine, uniform powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. To ensure tight packing, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop. The final packed height should be 2-4 mm.[7]

-

Causality: A tightly packed, small sample ensures efficient and uniform heat transfer, leading to a sharper, more accurate reading. An excessive amount of sample will result in a wider, erroneous melting range.[7]

-

-

Instrument Calibration Verification (Trustworthiness Pillar):

-

Before analyzing the target compound, verify the apparatus's temperature accuracy.

-

Prepare a capillary with a reference standard (e.g., urea).

-

Measure its melting point and ensure the value is within the accepted range for that standard. This step validates the instrument's performance.

-

-

Approximate Melting Point Determination:

-

Place the packed capillary containing 2-(Benzyloxy)-5-bromobenzaldehyde into the heating block of the apparatus.

-

Set a rapid heating ramp rate, approximately 10-20°C per minute.[7]

-

Observe the sample and note the approximate temperature at which it melts. This provides a target range for the precise measurement. Let's assume this is found to be ~70-75°C.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 10-15°C below the approximate melting point observed (e.g., cool to 60°C).[7]

-

Insert a new, freshly prepared capillary of the sample.

-

Set the starting temperature to 60°C and a slow ramp rate of 1-2°C per minute.[6]

-

Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, allowing for the precise observation of the phase transition temperatures.

-

Carefully observe the sample through the magnifying eyepiece or digital display.

-

Record T1: The temperature at which the first droplet of liquid becomes visible.

-

Record T2: The temperature at which the last solid crystal disappears, and the sample is completely liquid.

-

Repeat the accurate measurement with a fresh sample at least twice to ensure reproducibility. The results should be consistent.

-

Data Interpretation: A sharp melting range of 73-74°C is indicative of a high-purity sample. A range wider than 2°C or a depression below 73°C would suggest the presence of impurities.

Part 2: Boiling Point: A Measure of Volatility and Stability

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure exerted on it.[9] For 2-(Benzyloxy)-5-bromobenzaldehyde, the reported boiling point of ~405°C is a predicted value derived from computational models.[2][4] Experimental verification of such a high boiling point presents significant challenges.

Challenges in Experimental Determination:

-

Thermal Decomposition: Many complex organic molecules, especially those with functional groups like aldehydes, may decompose at temperatures below their boiling point. The aldehyde group is susceptible to oxidation, and the benzyloxy group could potentially cleave.

-

Safety: High-temperature heating requires specialized equipment and careful safety protocols.

-

Methodology: Standard distillation, which is used for liquids, is not suitable for a compound that is solid at room temperature and requires a large volume of material.[10]

Methodology Selection: Micro-Boiling Point Determination

Given the small quantities typically available in a research setting and the high predicted boiling point, the micro-boiling point (or capillary) method is the most appropriate technique.[11] This method relies on observing the equilibrium between the liquid's vapor pressure and the external pressure within a small, inverted capillary.[9]

Workflow for Micro-Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Detailed Experimental Protocol: Micro-Boiling Point

Objective: To experimentally estimate the boiling point of 2-(Benzyloxy)-5-bromobenzaldehyde while monitoring for decomposition.

Materials:

-

Sample of 2-(Benzyloxy)-5-bromobenzaldehyde

-

Small test tube (e.g., 75 x 10 mm)

-

Melting point capillary tube (sealed at one end)

-

High-temperature heating apparatus (e.g., silicone oil bath or a metal heating block)

-

High-temperature thermometer or thermocouple

-

Clamps and stand

Protocol:

-

Sample Preparation:

-

Place a small amount of the solid (enough to create a 5-7 mm liquid column upon melting) into the small test tube.

-

Take a melting point capillary tube and invert it, placing the open end down into the solid sample.

-

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a wire or heat-resistant band. The bottom of the test tube should be level with the thermometer bulb.

-

Securely clamp the assembly in the heating bath, ensuring the sample is fully immersed in the heating medium (oil or block).

-

-

Heating and Observation:

-

Begin heating the bath slowly and with constant stirring to ensure uniform temperature.

-

As the sample melts and its temperature rises, a stream of bubbles will emerge from the inverted capillary. Initially, this is trapped air expanding.[11]

-

Continue heating. As the temperature approaches the boiling point, the vapor pressure of the liquid will increase dramatically, and a rapid, continuous stream of bubbles will emerge from the capillary.[11]

-

-

Measurement:

-

Once a continuous stream of bubbles is observed, turn off the heat source.

-

Allow the apparatus to cool slowly. The rate of bubbling will decrease.

-

The boiling point is the temperature at which the bubble stream stops, and the liquid is drawn up into the capillary tube. [9][11] At this moment, the vapor pressure inside the capillary has become equal to the external atmospheric pressure.

-

Record this temperature.

-

Authoritative Insight: Given the predicted boiling point of ~405°C, significant darkening or charring of the sample during heating would indicate thermal decomposition. If decomposition occurs before a steady stream of bubbles is achieved, a true boiling point cannot be determined under these conditions. In such cases, advanced techniques like Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) would be required to assess thermal stability and identify decomposition onsets, which is often more valuable information for process chemistry than a theoretical boiling point.

Conclusion

The physicochemical properties of 2-(Benzyloxy)-5-bromobenzaldehyde provide critical insights for its application in research and development. The melting point, experimentally determined to be a sharp 73-74 °C , serves as a reliable indicator of high purity, essential for ensuring reproducible reaction outcomes. The boiling point, predicted to be ~405°C , highlights the compound's low volatility and suggests that high-temperature distillative purification is likely unfeasible due to the high risk of thermal decomposition. For drug development professionals, this knowledge is crucial for defining purification strategies (favoring crystallization over distillation), setting appropriate storage conditions to maintain stability, and designing reaction conditions that do not exceed the compound's thermal limits.

References

-

Title: Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE Source: LookChem URL: [Link]

-

Title: Measuring the Melting Point Source: Westlab Canada URL: [Link]

-

Title: Melting point determination Source: University of Calgary URL: [Link]

-

Title: Melting point determination Source: SSERC URL: [Link]

-

Title: BOILING POINT DETERMINATION Source: University of Calgary URL: [Link]

-

Title: Experiment 1 - Melting Points Source: Truman State University URL: [Link]

-

Title: Experiment name / Determination of Boiling point Source: KSU Faculty URL: [Link]

-

Title: Video: Boiling Points - Concept Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Micro-boiling point measurement Source: University of Calgary URL: [Link]

-

Title: Melting Point Determination Source: University of South Alabama URL: [Link]

Sources

- 1. Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | lookchem [lookchem.com]

- 2. 121124-94-5 CAS MSDS (2-(BENZYLOXY)-5-BROMOBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-(Benzyloxy)-5-bromobenzaldehyde 121124-94-5 [sigmaaldrich.com]

- 4. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE CAS#: 121124-94-5 [m.chemicalbook.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. southalabama.edu [southalabama.edu]

- 8. westlab.com [westlab.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. vernier.com [vernier.com]

- 11. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Procurement and Application of 2-(Benzyloxy)-5-bromobenzaldehyde for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(Benzyloxy)-5-bromobenzaldehyde (CAS No. 121124-94-5), a key intermediate in the synthesis of novel therapeutics. We will delve into critical aspects of supplier qualification, quality control, and practical application, ensuring scientific integrity and reproducibility in your research endeavors.

Introduction: The Strategic Importance of 2-(Benzyloxy)-5-bromobenzaldehyde in Medicinal Chemistry

2-(Benzyloxy)-5-bromobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a reactive aldehyde group, a protective benzyloxy moiety, and a bromine atom, offers a unique combination of functionalities for medicinal chemists. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents.[3][4] The aldehyde group is amenable to a variety of transformations, including reductive amination, Wittig reactions, and condensations, to build complex molecular scaffolds.[2]

The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. This strategic placement of functional groups makes 2-(Benzyloxy)-5-bromobenzaldehyde a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas, including oncology and infectious diseases.[1][2] Notably, derivatives of benzyloxy-benzaldehydes have been investigated as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[5][6][7]

Supplier Qualification: A Cornerstone of Reproducible Research

The quality of starting materials is paramount in drug discovery. Sourcing high-purity 2-(Benzyloxy)-5-bromobenzaldehyde is the first step towards reliable and reproducible experimental outcomes. A thorough supplier qualification process is not merely a procurement task but a critical component of good scientific practice.

Key Evaluation Criteria for Suppliers

When selecting a supplier for 2-(Benzyloxy)-5-bromobenzaldehyde, consider the following criteria:

-

Transparency and Documentation: Reputable suppliers will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information about their quality management systems.

-

Purity and Characterization: The supplier should specify the purity of the compound and the analytical methods used for its determination. Look for suppliers who provide detailed analytical data, such as ¹H NMR, ¹³C NMR, HPLC, and/or mass spectrometry results.

-

Consistency and Batch-to-Batch Variability: For long-term projects, it is crucial to partner with a supplier who can ensure consistent quality across different batches. Inquire about their batch release specifications and their ability to provide batch-specific CoAs.

-

Technical Support: A knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, stability, and handling.

Interpreting the Certificate of Analysis (CoA)

The CoA is a critical document that provides evidence of a product's quality and compliance with specifications. A comprehensive CoA for 2-(Benzyloxy)-5-bromobenzaldehyde should include the following:

| Parameter | Typical Specification | Analytical Method | Rationale and Importance |

| Appearance | White to off-white or light yellow crystalline powder | Visual Inspection | A significant deviation in color could indicate the presence of impurities or degradation. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR | Confirms the chemical identity of the compound. The ¹H NMR should show characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), the benzylic protons (~5.2 ppm), and the aromatic protons. |

| Purity | ≥95% (typical for research grade), ≥98% (preferred for advanced studies) | HPLC, GC | Quantifies the amount of the desired compound. High-purity starting material is essential for clean reactions and to avoid introducing unknown variables into your experiments.[8][9] |

| Melting Point | 73-74 °C[1] | Melting Point Apparatus | A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. |

| Residual Solvents | Varies based on synthesis; should be specified | GC-HS | Residual solvents from the synthesis can interfere with subsequent reactions or biological assays. |

| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can be detrimental to moisture-sensitive reactions. |

Major Suppliers of 2-(Benzyloxy)-5-bromobenzaldehyde

A number of chemical suppliers offer 2-(Benzyloxy)-5-bromobenzaldehyde. The following table provides a non-exhaustive list of potential suppliers for your consideration. It is imperative to conduct your own due diligence and select a supplier that best meets the specific requirements of your research.

| Supplier | Notes |

| Sigma-Aldrich (Merck) | A well-established supplier with a broad range of research chemicals. |

| Thermo Fisher Scientific (Alfa Aesar) | Offers a variety of chemicals for research and development. |

| Advanced ChemBlocks Inc. | Specializes in providing building blocks for drug discovery.[10] |

| Matrix Scientific | A supplier of fine chemicals for research.[11] |

| ChemicalBook | An online platform that lists multiple suppliers, often with varying purity grades and pricing.[12][13] |

| LookChem | Another online marketplace for chemical sourcing.[1] |

Application in Drug Discovery: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

To illustrate the utility of 2-(Benzyloxy)-5-bromobenzaldehyde, we provide a detailed protocol for a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in medicinal chemistry to synthesize biaryl scaffolds.[4]

Experimental Workflow

The following diagram outlines the key steps in the Suzuki-Miyaura coupling of 2-(Benzyloxy)-5-bromobenzaldehyde.

Detailed Step-by-Step Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

2-(Benzyloxy)-5-bromobenzaldehyde (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq) or a more advanced ligand like SPhos or XPhos

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Benzyloxy)-5-bromobenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Causality: A flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[4]

-

-

Solvent Addition and Degassing:

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via a syringe.

-

Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

-

Causality: Oxygen can oxidize the active Pd(0) catalyst, leading to lower yields. Degassing the solvent and the reaction mixture is a critical step to ensure the longevity and efficiency of the catalyst.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring the reaction prevents unnecessary heating and potential side reactions.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Causality: The aqueous work-up removes the inorganic salts (e.g., K₂CO₃, boronic acid byproducts) from the organic phase containing the product. Washing with brine helps to remove residual water from the organic layer.

-

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Column chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products, yielding the pure biaryl compound.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Biological Context: Targeting the ALDH1A3 Signaling Pathway in Cancer

As mentioned, a key application of scaffolds derived from 2-(Benzyloxy)-5-bromobenzaldehyde is the development of ALDH1A3 inhibitors. ALDH1A3 is a critical enzyme in the production of retinoic acid (RA) and is overexpressed in various cancers, where it is a marker for cancer stem cells (CSCs).[7][14][15] These CSCs are thought to be responsible for tumor initiation, metastasis, and resistance to therapy.[5][6]

The ALDH1A3 signaling pathway plays a crucial role in promoting cancer progression through several mechanisms:

-

RA Production: ALDH1A3 catalyzes the oxidation of retinal to retinoic acid. RA then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers that act as transcription factors, regulating the expression of genes involved in cell proliferation, differentiation, and survival.[6][14]

-

Activation of Pro-Survival Pathways: The ALDH1A3-RA axis can activate other signaling pathways, such as the PI3K/AKT/mTOR pathway, which promotes cell survival and resistance to chemotherapy.[6]

-

Metabolic Reprogramming: ALDH1A3 has been shown to be involved in the metabolic reprogramming of cancer cells, promoting glycolysis.[14]

The following diagram illustrates a simplified representation of the ALDH1A3 signaling pathway and its role in cancer stem cells.

By designing molecules that inhibit ALDH1A3, researchers aim to cut off the supply of RA to cancer stem cells, thereby sensitizing them to conventional therapies and preventing tumor recurrence and metastasis. 2-(Benzyloxy)-5-bromobenzaldehyde is a valuable starting point for the synthesis of such inhibitors.

Conclusion

2-(Benzyloxy)-5-bromobenzaldehyde is a strategically important chemical intermediate for drug discovery and development. Its versatile functionalities allow for the synthesis of complex and diverse molecular architectures. A thorough understanding of supplier qualification, quality control, and synthetic applications is essential for any researcher utilizing this compound. By following the principles outlined in this guide, scientists can ensure the integrity of their starting materials and the reproducibility of their experimental results, ultimately accelerating the discovery of novel therapeutics.

References

-

Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway. National Institutes of Health. [Link]

-

The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. Cancers (Basel). 2023 Jan 13;15(2):492. [Link]

-

The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. National Library of Medicine. [Link]

-

The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells. National Institutes of Health. [Link]

-

Aldehyde Dehydrogenase Activity of Breast Cancer Stem Cells Is Primarily Due To Isoform ALDH1A3 and Its Expression Is Predictive of Metastasis. Oxford Academic. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem. [Link]

-

2-(benzyloxy)-5-bromobenzaldehyde | CAS 121124-94-5. Chemical-Suppliers. [Link]

-

Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. LookChem. [Link]

-

Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2 /7a. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

-

Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. MDPI. [Link]

-

5-(Benzyloxy)-2-bromobenzaldehyde | C14H11BrO2 | CID 10870024. PubChem. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

Sources

- 1. Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | lookchem [lookchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-(benzyloxy)-5-bromobenzaldehyde 95% | CAS: 121124-94-5 | AChemBlock [achemblock.com]

- 11. 121124-94-5 Cas No. | 2-(Benzyloxy)-5-bromobenzaldehyde | Matrix Scientific [matrixscientific.com]

- 12. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 [chemicalbook.com]

- 13. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE CAS#: 121124-94-5 [m.chemicalbook.com]

- 14. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [ouci.dntb.gov.ua]

- 15. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzyloxy)-5-bromobenzaldehyde: Synthesis, Handling, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)-5-bromobenzaldehyde is a versatile bifunctional aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive aldehyde, a stable benzyloxy protecting group, and a strategically placed bromine atom, offers a trifecta of chemical handles for diverse synthetic transformations. This guide provides a comprehensive technical overview of 2-(Benzyloxy)-5-bromobenzaldehyde, encompassing its chemical and physical properties, detailed safety and handling protocols, a robust synthesis methodology, and an exploration of its reactivity and applications, particularly within the realm of medicinal chemistry and drug development. The content herein is curated to provide both foundational knowledge and practical insights, enabling researchers to confidently and safely utilize this valuable synthetic building block.

Compound Profile: Physicochemical and Spectroscopic Properties

2-(Benzyloxy)-5-bromobenzaldehyde presents as a solid at room temperature, with a melting point in the range of 73-74 °C.[1] Its molecular structure and key identifiers are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₁BrO₂ | [2][3] |

| Molecular Weight | 291.14 g/mol | [2][3] |

| CAS Number | 121124-94-5 | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 73-74 °C | [1][4] |

| Boiling Point | 405.3 °C at 760 mmHg (Predicted) | [1][4] |

| Density | 1.441 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in chloroform and ethyl acetate. |

Spectroscopic Characterization

While experimental spectroscopic data for 2-(Benzyloxy)-5-bromobenzaldehyde is not widely available in the public domain, with major suppliers noting that analytical data is not collected for this specific compound[2], a reliable prediction of its spectral features can be made based on the analysis of structurally related compounds.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

Aldehyde Proton (-CHO): A singlet peak is expected around δ 10.3 ppm.

-

Aromatic Protons (Brominated Ring): Three distinct signals are anticipated in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the aldehyde and meta to the bromine will likely appear as a doublet around δ 7.9 ppm. The proton meta to the aldehyde and ortho to the bromine will likely be a doublet of doublets around δ 7.6 ppm. The proton para to the aldehyde and meta to the bromine should appear as a doublet around δ 7.1 ppm.

-

Benzyloxy Protons (-OCH₂Ph): A singlet for the methylene protons (-CH₂-) is expected around δ 5.2 ppm. The phenyl protons of the benzyl group will likely appear as a multiplet in the range of δ 7.3-7.5 ppm.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-192 ppm.

-

Aromatic Carbons: Six distinct signals for the brominated benzene ring are anticipated between δ 115-160 ppm. The carbon bearing the benzyloxy group will be the most downfield among the ring carbons, while the carbon bearing the bromine will also be significantly shifted.

-

Benzyloxy Carbons: The methylene carbon (-CH₂-) is expected around δ 70-72 ppm, and the carbons of the benzyl phenyl ring will resonate in the δ 127-136 ppm range.

Predicted FT-IR Spectrum (KBr Pellet):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Ar-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

C-O-C Stretch (Ether): A strong, characteristic band should appear in the region of 1250-1200 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 290 and an M+2 peak at m/z 292 of nearly equal intensity, which is characteristic of a monobrominated compound. Key fragmentation pathways would likely involve the loss of the bromine atom, the formyl group (-CHO), and the benzyl group, leading to significant fragments at m/z 211, 261, and 91 (tropylium ion), respectively.

Safety and Handling: A Self-Validating Protocol

Due to its chemical nature as a halogenated aromatic aldehyde, 2-(Benzyloxy)-5-bromobenzaldehyde requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are designed to be self-validating, meaning that adherence to these steps inherently minimizes risk.

| Hazard Identification and PPE | Handling Procedures | Storage and Disposal |

| Irritant: Causes skin and serious eye irritation. May cause respiratory irritation. | Ventilation: Always handle in a well-ventilated fume hood. | Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] |

| Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | Weighing: Weigh the solid in a tared, sealed container to prevent dust inhalation. | Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. |

| Inhalation: Avoid breathing dust. | Transfer: Use a spatula for solid transfers. Avoid creating dust. | Disposal: Dispose of waste in accordance with local, state, and federal regulations. |

Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde is the Williamson ether synthesis, starting from the commercially available 5-bromo-2-hydroxybenzaldehyde and benzyl bromide.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The basic conditions facilitate the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.

Caption: Williamson Ether Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde.

Step-by-Step Methodology

Materials:

-

5-Bromo-2-hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(Benzyloxy)-5-bromobenzaldehyde as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(Benzyloxy)-5-bromobenzaldehyde stems from the orthogonal reactivity of its three key functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for carbon-carbon bond formation and the synthesis of various heterocyclic systems.

-

Wittig Reaction: The aldehyde readily undergoes Wittig olefination to form stilbene derivatives. The reaction with a phosphorus ylide, generated from a phosphonium salt and a strong base, provides a reliable method for alkene synthesis.

Caption: Wittig reaction of 2-(Benzyloxy)-5-bromobenzaldehyde.

-

Reductive Amination: The aldehyde can be converted to a secondary or tertiary amine through reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to yield more complex molecular architectures.

Reactions of the Bromine Atom

The aryl bromide moiety is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters allows for the formation of a new carbon-carbon bond at the 5-position, leading to the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, providing access to a variety of aniline derivatives.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields substituted alkyne derivatives.

Deprotection of the Benzyloxy Group

The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the hydroxyl group for further functionalization.

Applications in Drug Discovery and Development

The structural motifs accessible from 2-(Benzyloxy)-5-bromobenzaldehyde are prevalent in many biologically active molecules. Its utility as a key intermediate has been demonstrated in the synthesis of compounds with potential therapeutic applications.[1]

-

Antimicrobial Research: The core structure has been investigated for its antimicrobial properties.[1]

-

Antineoplastic Studies: Derivatives have been explored for their potential in cancer research.[1]

-

Fine Chemicals Production: It serves as a building block for the synthesis of high-value fine chemicals.[1]

The ability to sequentially or concurrently modify the aldehyde, the aryl bromide, and the protected phenol allows for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Conclusion

2-(Benzyloxy)-5-bromobenzaldehyde is a highly valuable and versatile intermediate in organic synthesis. Its unique combination of a reactive aldehyde, a cleavable benzyloxy protecting group, and a functionalizable bromine atom provides a rich platform for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its properties, safe handling procedures, and reactivity is paramount for its effective and safe utilization in research and development. This guide provides a solid foundation for scientists to harness the full synthetic potential of this important building block.

References

-

(E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid - A Novel Schiff Base as an Inhibitor for Human Breast Cancer Cell Lines: In Silico and In Vitro Studies. (2022). ResearchGate. Retrieved from [Link]

-

2-(BENZYLOXY)-5-BROMOBENZALDEHYDE, Cas 121124-94-5. (n.d.). LookChem. Retrieved from [Link]

-

5-(Benzyloxy)-2-bromobenzaldehyde | C14H11BrO2. (n.d.). PubChem. Retrieved from [Link]

-

Benzaldehyde, 2-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Harnessing Key Intermediates: A Technical Guide to Strategic Organic Synthesis

This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the strategic use of key intermediates in organic synthesis. Moving beyond a simple recitation of reactions, we will delve into the causality behind experimental choices, the principles of self-validating protocols, and the authoritative science that underpins modern synthetic strategies.

The Philosophy of the Intermediate: More Than a Stepping Stone

In the intricate chess game of multi-step organic synthesis, key intermediates are not merely transient species on the path from starting material to final product; they are pivotal strategic assets.[1][2][3] A well-chosen intermediate serves as a stable, characterizable hub from which multiple synthetic routes can diverge, allowing for the efficient construction of molecular complexity.[4] The isolation and purification of a key intermediate provide a critical quality control checkpoint, ensuring that the subsequent, often more complex and costly, steps are built upon a solid foundation of high-purity material.[5] This modular approach is fundamental to both process robustness and economic viability in pharmaceutical and fine chemical manufacturing.[6][7]

The strategic value of an intermediate is determined by several factors:

-

Stability: The intermediate must be sufficiently stable to be isolated, purified, and stored.

-

Reactivity: It should possess functional groups amenable to selective transformation in subsequent steps.

-

Accessibility: The synthesis of the intermediate itself should be efficient and high-yielding.

-

Convergence: A well-designed synthesis will often involve the late-stage coupling of complex intermediates to maximize overall yield.

The Workhorses of Synthesis: A Deep Dive into Key Intermediate Classes

Here, we explore three classes of indispensable intermediates, examining their synthesis, mechanistic underpinnings, and the rationale behind their application.

Organometallic Intermediates: The Grignard Reagent

First reported by Victor Grignard in 1900, for which he was awarded the Nobel Prize in 1912, Grignard reagents remain one of the most powerful tools for carbon-carbon bond formation.[8][9] These organomagnesium halides (R-Mg-X) are potent nucleophiles and strong bases, making them highly versatile intermediates in organic synthesis.[8][9]

2.1.1. Synthesis and Causality of Experimental Choices

The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[8] The success of this reaction hinges on meticulous attention to experimental detail, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[3][10]

Table 1: Key Parameters in Grignard Reagent Synthesis

| Parameter | Rationale and Field-Proven Insights | Troubleshooting |

| Solvent | Anhydrous ether or THF is essential. The ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent.[8] THF is often preferred for its higher boiling point and better solvating ability.[10] | Use freshly distilled, anhydrous solvents. Test for peroxides, as they can initiate unwanted side reactions. |

| Magnesium | The magnesium metal is typically used as turnings or ribbon. A passivating layer of magnesium oxide on the surface can inhibit the reaction.[11][12] | Activate the magnesium by crushing it in situ, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[3][11][12] |

| Initiation | The reaction can have an induction period. A small amount of the halide is added initially to start the reaction, which is often evidenced by gentle bubbling or a slight warming of the flask.[12] | If the reaction fails to start, gentle warming with a heat gun can be applied. However, be prepared to cool the flask if the reaction becomes too vigorous.[11] |

| Atmosphere | A dry, inert atmosphere (nitrogen or argon) is crucial to prevent the Grignard reagent from reacting with water or oxygen.[13][14] | Use oven-dried or flame-dried glassware and maintain a positive pressure of inert gas throughout the reaction.[13][15] |

2.1.2. Self-Validating Protocol: Synthesis of Phenylmagnesium Bromide

This protocol is designed to be self-validating through visual cues and careful monitoring.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine (one small crystal)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or argon inlet

-

Magnetic stirrer

Procedure:

-

Assemble the glassware and flame-dry it under a stream of inert gas to remove any adsorbed water.

-

Place the magnesium turnings and the iodine crystal in the flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve the bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The disappearance of the iodine color and the onset of gentle reflux indicate successful initiation.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

2.1.3. Characterization and Quality Control

The concentration of the Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the reagent with a known excess of iodine, followed by back-titration of the unreacted iodine with a standard solution of sodium thiosulfate.

Common impurities in Grignard reagents include unreacted starting materials and byproducts from side reactions like Wurtz coupling.[11] These can be detected by GC-MS analysis of a quenched aliquot. The presence of significant amounts of impurities can negatively impact the yield and purity of subsequent reactions.[16]

Diagram 1: Grignard Reagent Formation and Reaction Workflow

Caption: Workflow for the synthesis and quality control of a Grignard reagent.

Phosphorus Ylides: The Wittig Reaction

The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a cornerstone of alkene synthesis.[4][17] It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[4][17] The ylide itself is a key intermediate, typically prepared in situ.

2.2.1. Synthesis of the Ylide Intermediate

The phosphorus ylide is prepared in a two-step process:

-

Formation of the Phosphonium Salt: A primary or secondary alkyl halide is treated with triphenylphosphine via an SN2 reaction to form a phosphonium salt.[14][17]

-

Deprotonation: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide.[6][17]

The choice of base and reaction conditions is critical for the stereochemical outcome of the subsequent Wittig reaction.[6]

2.2.2. Mechanism and Stereoselectivity: The Causality of Choice

The mechanism of the Wittig reaction has been the subject of much study. It is now generally accepted that the ylide attacks the carbonyl group to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[2][4]

The stereochemistry of the resulting alkene (E or Z) is determined by the nature of the ylide:

-

Unstabilized Ylides: (R = alkyl) tend to form Z-alkenes under kinetic control.[6][18]

-

Stabilized Ylides: (R = electron-withdrawing group) tend to form E-alkenes under thermodynamic control.[6][18]

For unstabilized ylides, the Schlosser modification can be employed to selectively obtain the E-alkene.[4][6] This involves deprotonation of the betaine intermediate with a strong base at low temperature, followed by protonation and elimination.[4]

Diagram 2: Wittig Reaction Mechanism and Stereochemical Control

Caption: Pathways for Z- and E-alkene formation in the Wittig reaction.

The Diels-Alder Reaction: Concerted Formation of Cyclic Intermediates

The Diels-Alder reaction, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950, is a powerful [4+2] cycloaddition reaction that forms a six-membered ring.[19] It is a concerted reaction, meaning that all bond-forming and bond-breaking steps occur simultaneously, without the formation of a discrete intermediate.[11][19] However, the transition state itself can be considered a key, albeit fleeting, intermediate that dictates the stereochemistry of the product.

2.3.1. Stereochemical Control: The Endo Rule

When a cyclic diene is used in a Diels-Alder reaction, two stereoisomeric products can be formed: the endo and the exo adducts. The "endo rule" states that the endo product is typically the major product, formed under kinetic control.[8][20] This is due to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the endo transition state.[20]

However, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[8][20] Therefore, running the reaction at higher temperatures can favor the formation of the exo product through a reversible retro-Diels-Alder reaction.[21]

Table 2: Kinetic vs. Thermodynamic Control in the Diels-Alder Reaction

| Condition | Favored Product | Rationale |

| Low Temperature | Endo | Lower activation energy of the endo transition state (kinetic control).[8][20] |

| High Temperature | Exo | Reversibility of the reaction allows for equilibration to the more stable exo product (thermodynamic control).[21] |

2.3.2. Lewis Acid Catalysis

The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acids, such as AlCl3 or BF3.[2][22][23] The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO and increasing its reactivity towards the diene.[2] This also often enhances the endo selectivity.

The Art of Protection: Intermediates by Design

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" the reactivity of one group while another is being transformed.[24][25] This is achieved through the use of protecting groups, which convert a functional group into a less reactive derivative. The protected molecule is itself a key intermediate in the synthetic sequence.

3.1. Orthogonal Protection Strategies

A sophisticated approach to complex synthesis involves the use of "orthogonal" protecting groups.[5] This strategy employs multiple protecting groups that can be removed under different, non-interfering conditions.[5][19] For example, in peptide synthesis, the Fmoc group (removed by base) and the Boc group (removed by acid) are commonly used as an orthogonal pair to protect amino groups.[9]

Diagram 3: Orthogonal Protection Strategy

Caption: A schematic representation of an orthogonal protecting group strategy.

Analytical Validation of Key Intermediates

The integrity of a multi-step synthesis relies on the purity of its intermediates. A robust analytical workflow is therefore essential for their characterization and quality control.

Table 3: Common Analytical Techniques for Intermediate Validation

| Technique | Application | Insights Provided |

| NMR Spectroscopy | Structural elucidation and purity assessment. | Provides detailed information about the carbon-hydrogen framework of the molecule. |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | Confirms the identity of the intermediate and can help identify impurities. |

| FTIR Spectroscopy | Functional group identification. | Useful for confirming the presence or absence of key functional groups.[26] |

| Chromatography (TLC, GC, HPLC) | Purity assessment and reaction monitoring. | Separates the intermediate from starting materials, reagents, and byproducts.[27] |

| Elemental Analysis | Determination of elemental composition. | Provides a fundamental measure of the purity of the intermediate. |

A comprehensive characterization of a key intermediate should include data from multiple analytical techniques to provide a self-validating picture of its identity and purity.[28]

Conclusion: The Intermediate as the Linchpin of Synthesis

In modern organic synthesis, the role of the key intermediate has evolved from a mere waypoint to the central pillar of a robust and efficient synthetic strategy. By understanding the principles that govern their formation, reactivity, and stability, and by employing rigorous analytical techniques for their validation, researchers and drug development professionals can unlock new levels of precision and control in the construction of complex molecules. The thoughtful design and strategic use of key intermediates are, and will continue to be, at the heart of innovation in the chemical sciences.

References

-

Schlosser Modification. (n.d.). SynArchive. Retrieved from [Link]

- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

-

Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

How Lewis Acids Catalyze Diels–Alder Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.

-

Lewis acid catalysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. (2018, May 11). Master Organic Chemistry. Retrieved from [Link]

-

Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab. (n.d.). Kintek Solution. Retrieved from [Link]

-

Diels-Alder reaction - endo vs exo - transition states. (n.d.). ChemTube3D. Retrieved from [Link]

-

List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Study.com. Retrieved from [Link]

-

Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018, September 3). Master Organic Chemistry. Retrieved from [Link]

-

Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

-

What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. (2015, June 8). ResearchGate. Retrieved from [Link]

-

Inert atmosphere methods. (n.d.). Biocyclopedia. Retrieved from [Link]

-

Exo-Endo Isomerism in Diels-Alder Reaction. (n.d.). AK Lectures. Retrieved from [Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Retrieved from [Link]

-

1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

-

Why does my Grignard reaction did not turn violet in the end?. (2018, November 5). Quora. Retrieved from [Link]

-

Preparing an inert atmosphere reaction vessel with only an input?. (2016, May 6). Chemistry Stack Exchange. Retrieved from [Link]

-

Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

-

Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Stereoselective Wittig Reaction-Overview. (n.d.). ChemTube3D. Retrieved from [Link]

-

How do typical impurities arise in the Grignard reaction?. (n.d.). Study.com. Retrieved from [Link]

-

Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. (n.d.). SciSpace. Retrieved from [Link]

-

On the origins of stereoselectivity in the Wittig reaction. (n.d.). ResearchGate. Retrieved from [Link]

- "Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).

-

Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

- Protecting Groups. (n.d.).

-

Points to Consider in Quality Control Method Validation and Transfer. (2019, March 14). BioProcess International. Retrieved from [Link]

-

Instructions for Authors. (n.d.). Organic Syntheses. Retrieved from [Link]

-

5.6 Quality Control and Method Validation. (2020, October 8). YouTube. Retrieved from [Link]

-

Grignard Reagents. Compositions and Mechanisms of Reaction. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Spectroscopic Identification Of Organic Compounds. (n.d.). sga.profnit.org.br. Retrieved from [Link]

-

Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

-

Your Guide to Preparing a Validation Protocol. (2020, October 20). CfPIE. Retrieved from [Link]

-

4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

-

Validation of a radiosynthesis method and a novel quality control system for [ Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality?. (2024, October 1). ResearchGate. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. synarchive.com [synarchive.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. biosynth.com [biosynth.com]

- 10. softbeam.net:8080 [softbeam.net:8080]

- 11. benchchem.com [benchchem.com]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

- 13. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]

- 14. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scispace.com [scispace.com]

- 17. benchchem.com [benchchem.com]

- 18. chemtube3d.com [chemtube3d.com]

- 19. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. ias.ac.in [ias.ac.in]

- 23. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Protecting group - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. reddit.com [reddit.com]

- 28. orgsyn.org [orgsyn.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(benzyloxy)-5-bromobenzaldehyde from 5-bromo-2-hydroxybenzaldehyde and benzyl bromide. The described methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This guide is tailored for researchers and professionals in organic synthesis and drug development, offering in-depth explanations for experimental choices, a detailed step-by-step protocol, and guidance on product purification and characterization. The inclusion of a phase transfer catalyst is discussed as a means to enhance reaction efficiency and yield under mild conditions.[3][4][5]

Introduction: Significance and Synthetic Strategy

2-(Benzyloxy)-5-bromobenzaldehyde is a valuable intermediate in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. Its structure combines a reactive aldehyde functionality with a protected phenol and a bromine atom, which can be further functionalized through cross-coupling reactions. The synthesis of this compound from 5-bromo-2-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis.

The core of this synthetic strategy involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a nucleophilic phenoxide ion. This phenoxide then participates in a bimolecular nucleophilic substitution (SN2) reaction with an electrophilic benzyl halide, typically benzyl bromide.[1][2][6] The choice of a primary halide like benzyl bromide is crucial as it minimizes the potential for competing elimination reactions, which can be a significant side reaction with secondary or tertiary halides.[2][6]

To facilitate the deprotonation of the weakly acidic phenol, a suitable base is required. In this protocol, we will utilize potassium carbonate (K₂CO₃), a moderately strong base that is easy to handle and effective for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while leaving the nucleophilic phenoxide relatively free to react.[1]

Reaction Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] The key steps are:

-

Deprotonation: The base (potassium carbonate) removes the acidic proton from the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde, forming a potassium phenoxide intermediate. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl bromide in a backside attack.

-

Displacement: In a concerted step, the carbon-bromine bond in benzyl bromide breaks, and the bromide ion is displaced as the leaving group, resulting in the formation of the desired ether, 2-(benzyloxy)-5-bromobenzaldehyde.

The use of a phase transfer catalyst (PTC), such as tetrabutylammonium bromide, can be beneficial, especially in biphasic systems or when using solid bases like potassium carbonate.[1][4] The PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the benzyl bromide is located, thereby accelerating the reaction rate.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(benzyloxy)-5-bromobenzaldehyde.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 5-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 2.01 g | 10.0 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.3 mL (1.88 g) | 11.0 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | ~50 mL | - | Recrystallization/Chromatography |

| Saturated Brine Solution | NaCl(aq) | - | ~30 mL | - | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise using a syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C in an oil bath and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).[7]

-

Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with a saturated brine solution (1 x 30 mL) to remove any remaining DMF and inorganic salts.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7][8]

Purification

The crude product, which may appear as a pale yellow solid or oil, can be purified by recrystallization or column chromatography.[7][9]

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][10]

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) is typically effective for eluting the product.[10][11] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-(benzyloxy)-5-bromobenzaldehyde.

Caption: Workflow for the synthesis of 2-(benzyloxy)-5-bromobenzaldehyde.

Characterization and Expected Results

The final product, 2-(benzyloxy)-5-bromobenzaldehyde, should be a white to off-white solid. Its identity and purity should be confirmed using standard analytical techniques.

-

Physical Properties:

-

Molecular Formula: C₁₄H₁₁BrO₂

-

Molecular Weight: 291.14 g/mol [12]

-

-

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aldehydic proton (~10.3 ppm, singlet), aromatic protons on the benzaldehyde ring (in the range of 7.0-7.8 ppm), aromatic protons of the benzyl group (~7.3-7.5 ppm), and the benzylic methylene protons (~5.1 ppm, singlet).

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the benzylic carbon (~71 ppm).

-

IR (KBr): Characteristic peaks should be observed for the aldehyde C=O stretch (~1680 cm⁻¹) and C-O-C ether linkages.

-

The expected yield for this reaction is typically in the range of 80-95%, depending on the purity of the starting materials and the efficiency of the purification process.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several self-validating checks are incorporated:

-

TLC Monitoring: Regular monitoring of the reaction by TLC provides real-time feedback on the consumption of the starting material and the formation of the product, preventing incomplete reactions or the formation of byproducts due to prolonged heating.

-

Purification: The purification step, whether by recrystallization or chromatography, is essential for removing unreacted starting materials, the base, and any potential side products. The purity of the final product should be assessed by analytical techniques such as NMR or melting point determination.

-

Spectroscopic Confirmation: The identity of the synthesized compound must be unequivocally confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) with literature values or by detailed spectral analysis.

By adhering to these validation steps, researchers can have high confidence in the identity and purity of the synthesized 2-(benzyloxy)-5-bromobenzaldehyde.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved December 30, 2025, from [Link]

-

Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

-

Contribution of phase transfer catalyst to green chemistry: A review. JETIR. [Link]

-

Phase transfer catalysis. (2014, October 24). Slideshare. [Link]

-

Williamson Ether Synthesis. ChemTalk. [Link]

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

5-(Benzyloxy)-2-bromobenzaldehyde. PubChem. [Link]

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]

-

An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

-

p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

- Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

-

2-(Benzyloxy)benzaldehyde. PubChem. [Link]

- Preparation method of 2-bromo-5-chlorobenzaldehyde.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jetir.org [jetir.org]

- 5. Phase transfer catalysis | PPTX [slideshare.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 5-(Benzyloxy)-2-bromobenzaldehyde | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Benzylation of 5-bromo-2-hydroxybenzaldehyde

Introduction

The benzylation of phenolic hydroxyl groups is a fundamental and widely employed transformation in organic synthesis. This protective group strategy is crucial in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products, by preventing the acidic phenol proton from interfering with subsequent reactions. The resulting benzyl ether is stable to a wide range of reaction conditions but can be readily cleaved when desired.

This document provides a detailed protocol for the benzylation of 5-bromo-2-hydroxybenzaldehyde to synthesize 5-bromo-2-(benzyloxy)benzaldehyde. This reaction proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3] The protocol herein utilizes potassium carbonate as a base and benzyl bromide as the alkylating agent in a polar aprotic solvent, N,N-dimethylformamide (DMF).

Reaction Principle and Mechanism

The benzylation of 5-bromo-2-hydroxybenzaldehyde is a nucleophilic substitution reaction (SN2). The mechanism involves two key steps:

-

Deprotonation: The weakly basic potassium carbonate deprotonates the acidic hydroxyl group of the 5-bromo-2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.[4][5][6]

-

Nucleophilic Attack: The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted, one-step process results in the displacement of the bromide leaving group and the formation of the desired aryl benzyl ether.[1][2][7]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-bromo-2-hydroxybenzaldehyde | Reagent | Sigma-Aldrich |

| Benzyl bromide | Reagent | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃), anhydrous | Reagent | Fisher Scientific |

| N,N-Dimethylformamide (DMF), anhydrous | ACS | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS | Fisher Scientific |

| n-Heptane | ACS | Fisher Scientific |

| Brine (saturated NaCl solution) | - | In-house preparation |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Fisher Scientific |